molecular formula C17H19NO4 B2771210 Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351616-89-1

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2771210
CAS No.: 1351616-89-1
M. Wt: 301.342
InChI Key: KUGRXWRHUHJCCB-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: is a complex organic compound that features a benzofuran moiety linked to a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Spirocyclic Structure Formation: The spirocyclic component is often constructed via a cyclization reaction involving a diol and an amine, forming the spirocyclic ring system.

    Coupling Reaction: The final step involves coupling the benzofuran core with the spirocyclic structure using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acids.

    Reduction: Reduction of the carbonyl group in the spirocyclic structure can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Benzofuran-2-carboxylic acids

    Reduction: Reduced spirocyclic alcohols

    Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

Chemistry

In chemistry, Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the benzofuran moiety, which is known for its bioactivity. Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. The spirocyclic structure is often associated with enhanced biological activity and stability, making it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the spirocyclic structure.

    Spiro[4.5]decane derivatives: Similar spirocyclic structure but different functional groups.

    Benzothiophene derivatives: Similar to benzofuran but with a sulfur atom replacing the oxygen in the ring.

Uniqueness

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to the combination of the benzofuran moiety and the spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

1-benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-16(15-12-13-4-1-2-5-14(13)22-15)18-8-6-17(7-9-18)20-10-3-11-21-17/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRXWRHUHJCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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